

# Application Notes: RP-HPLC Analysis of Propylthiouracil Tablets

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## Compound Focus: Propylthiouracil

CAS No.: 51-52-5

Cat. No.: S540419

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**Propylthiouracil** (PTU) is an antithyroid drug, and quality control of its tablet formulations requires precise and accurate analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a preferred technique for this purpose. The following notes detail a validated method suitable for quantitative analysis and quality control, ensuring dosage accuracy and stability assessment [1].

**1. Principle of the Analysis:** The method separates PTU from its potential impurities and excipients using a C18 column and a mobile phase of acetonitrile and buffer. Detection is carried out using a UV detector, and the method has been validated as per ICH guidelines to confirm its specificity, linearity, accuracy, and precision [1] [2].

## 2. Key Advantages:

- **Specificity:** Effectively separates PTU from its common impurity (thiourea) and degradation products formed under stress conditions, confirming the stability-indicating nature of the method [1] [2].
- **Efficiency:** Offers a short analysis time with a retention time for PTU around 2.75 minutes, making it suitable for high-throughput routine analysis [1].
- **Robustness and Precision:** The method exhibits good precision with %RSD within acceptable limits and accuracy with % recovery typically between 98-102% [1].

## Detailed Experimental Protocol

## Instrumentation and Materials

- **HPLC System:** Agilent 1200 or 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector [1].
- **Data Station:** OpenLab CDS or Empower software [1].
- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m) [1].
- **Chemicals:** HPLC-grade acetonitrile, methanol, and water. Analytical-grade monobasic potassium phosphate, orthophosphoric acid, and sodium hydroxide [1].
- **Standard and Sample:** **Propylthiouracil** working standard and **propylthiouracil** 50 mg tablets [1].

## Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions as per the recent literature.

Parameter	Condition 1 [1]	Condition 2 [2]
Column	C18 (250 x 4.6 mm, 5 $\mu$ m)	C18 (150 x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile:Buffer (20:80 v/v)	Water:Methanol:Acetonitrile (50:35:15 v/v/v) with 0.1% Acetic Acid
Buffer	3.4 g Monobasic Potassium Phosphate in 1L water, pH adjusted to 4.6 $\pm$ 0.05	Not Applicable
Flow Rate	1.0 mL/min	0.8 mL/min
Column Temperature	Ambient	45 $^{\circ}$ C
Detection Wavelength	272 nm	241 nm
Injection Volume	10 $\mu$ L	10 $\mu$ L
Retention Time (PTU)	~2.75 minutes	Method-dependent

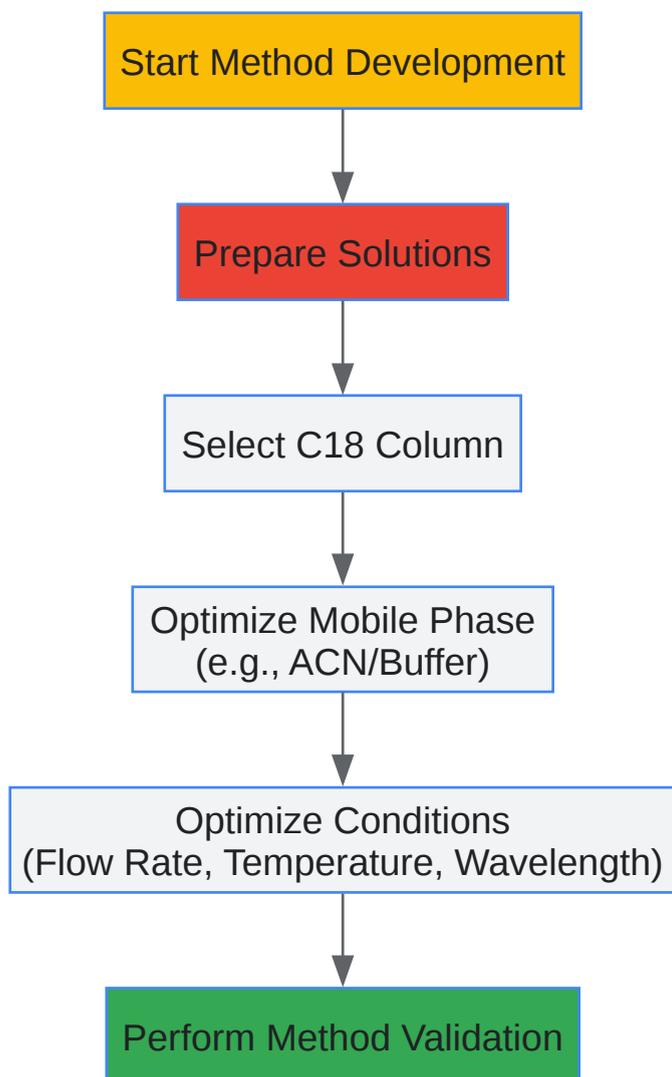
## Preparation of Solutions

- **Diluent:** Methanol and water mixture (1% methanol in water) [1].
- **Mobile Phase:** Mix acetonitrile and the prepared buffer in a 20:80 (v/v) ratio. Filter through a 0.45µm membrane filter and degas [1].
- **Standard Solution:** Accurately weigh about 50 mg of PTU working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with water [1].
- **Sample Solution:** Weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol, sonicate for 5 minutes, add 50 mL of water, and sonicate for another 15 minutes. Cool, dilute to volume with water, and mix. Filter through a 0.45µm PVDF filter, discard the first few mL of the filtrate. Further dilute 5 mL of this solution to 100 mL with water [1].

## Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the standard solution to ensure system suitability. The %RSD for replicate injections should be  $\leq 2.0\%$ .
- Separately inject the standard and sample solutions.
- Calculate the % assay of **propylthiouracil** in the tablet using the formula [1]:  
$$\% \text{ Assay} = (AT/AS) \times (WS/WT) \times (100/5) \times (100/5) \times (AW/L) \times P$$
  - **AT & AS:** Average peak areas of PTU in sample and standard chromatograms.
  - **WS & WT:** Weight of standard and sample (mg).
  - **AW & L:** Average tablet weight and label claim (mg).
  - **P:** Potency of the working standard (%).

The workflow for the method development and validation is systematic, as shown below.



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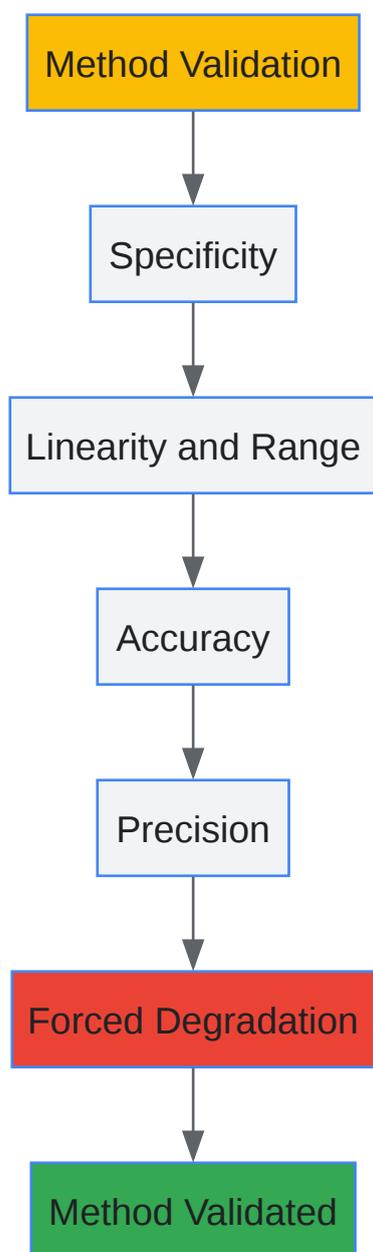
## Method Validation

The developed method must be validated as per ICH guidelines. The table below outlines the key validation parameters and their acceptance criteria based on the cited studies.

Parameter	Protocol	Acceptance Criteria
Specificity	Inject blank, placebo, standard, and sample. No interference at the retention time of PTU [1].	No interference from blank, placebo, or known impurities [1].

Parameter	Protocol	Acceptance Criteria
<b>Linearity</b>	Prepare standard solutions at 5-6 concentration levels (e.g., 25-75 µg/mL) and inject [1].	Correlation coefficient ( $R^2$ ) > 0.999 [1].
<b>Accuracy (Recovery)</b>	Analyze samples spiked with known amounts of PTU at 80%, 100%, and 120% levels [1] [2].	Average % recovery between 98% and 102% [1].
<b>Precision</b>	<b>Repeatability:</b> Multiple injections of a homogeneous sample. <b>Intermediate Precision:</b> Analysis on a different day/by a different analyst [1].	% Relative Standard Deviation (RSD) $\leq$ 2.0% [1].
<b>Forced Degradation</b>	Expose the sample to stress conditions: acid, base, oxidation, thermal, and photolytic. Compare with an unstressed sample [1] [2].	Demonstrate the stability-indicating power of the method. Peak purity of PTU should pass [1].

The validation process follows a logical sequence to ensure the method is fit for its intended purpose.



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